N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide
Description
N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a synthetic organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]propanamide |
InChI |
InChI=1S/C18H24N4O3/c1-12-9-13(2)22-18(21-12)19-8-7-17(23)20-11-14-5-6-15(24-3)16(10-14)25-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,20,23)(H,19,21,22) |
InChI Key |
LGQAQSATBAWNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of the 3,4-dimethoxybenzyl group, followed by the introduction of the 4,6-dimethyl-2-pyrimidinyl group. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl and pyrimidinyl derivatives with comparable structures and properties. Examples include:
- N-(3,4-dimethylphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
- N-(2,5-dimethoxyphenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
Uniqueness
N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3,4-dimethoxybenzyl)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
The compound features a dimethoxybenzyl group and a pyrimidinyl amino component, which are critical for its biological activity.
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways. Such interactions may modulate cellular processes including:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For example, studies on related pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anticonvulsant Activity
Some derivatives of this compound class have demonstrated anticonvulsant properties in animal models. For instance, the compound's structural analogs have shown effectiveness in antagonizing seizures induced by maximal electroshock (MES), suggesting potential therapeutic applications in epilepsy .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study investigated the effects of a structurally similar compound on cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, supporting the hypothesis that modifications to the benzyl and pyrimidinyl groups enhance anticancer activity.
- Anticonvulsant Research :
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Anticancer Efficacy | Moderate to high against specific cancer types | Varies; some show higher efficacy |
| Anticonvulsant Activity | Potentially effective based on structural analogs | Established compounds like phenytoin |
| Mechanism of Action | Enzyme inhibition and receptor modulation | Similar pathways involved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
